![molecular formula C11H17NO2 B13069137 2-{[(3-Methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13069137.png)
2-{[(3-Methylphenyl)methyl]amino}propane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(3-Methylphenyl)methyl]amino}propane-1,3-diol is an organic compound with the molecular formula C11H17NO2. It is a derivative of propane-1,3-diol, where one of the hydrogen atoms is replaced by a 3-methylphenylmethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Methylphenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 3-methylbenzylamine with glycidol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: 3-methylbenzylamine and glycidol.
Conditions: The reaction is usually conducted in the presence of a catalyst, such as a Lewis acid, at a temperature range of 50-100°C.
Procedure: The reactants are mixed and heated under reflux for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Reactors: Continuous flow reactors with precise temperature and pressure control.
Catalysts: Use of efficient catalysts to speed up the reaction.
Purification: Advanced purification techniques such as distillation and crystallization to obtain high-purity product.
化学反应分析
Types of Reactions
2-{[(3-Methylphenyl)methyl]amino}propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted amines or amides.
科学研究应用
2-{[(3-Methylphenyl)methyl]amino}propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 2-{[(3-Methylphenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate the activity of receptors, leading to changes in cellular signaling pathways.
相似化合物的比较
Similar Compounds
2-Amino-2-methyl-1,3-propanediol: A structurally similar compound with different functional groups.
3-Methylamino-1,2-propanediol: Another related compound with variations in the position of functional groups.
Uniqueness
2-{[(3-Methylphenyl)methyl]amino}propane-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C11H17NO2 |
|---|---|
分子量 |
195.26 g/mol |
IUPAC 名称 |
2-[(3-methylphenyl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C11H17NO2/c1-9-3-2-4-10(5-9)6-12-11(7-13)8-14/h2-5,11-14H,6-8H2,1H3 |
InChI 键 |
ZMWDTZXOBRFPCV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CNC(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


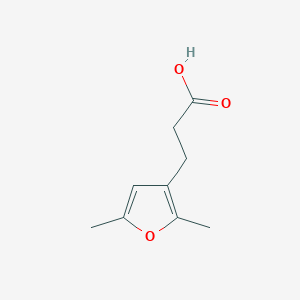
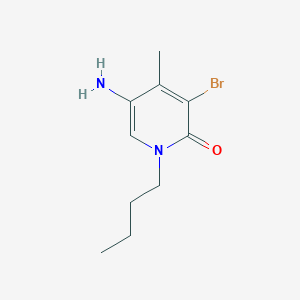


![1-{4-methoxy-3-[(4H-1,2,4-triazol-3-ylthio)methyl]phenyl}ethanone](/img/structure/B13069081.png)

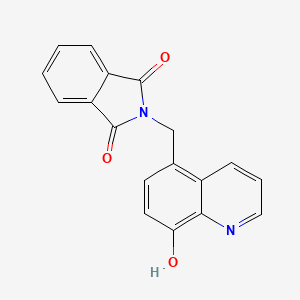
![tert-Butyl N-[(1S)-6-oxospiro[3.3]heptan-1-yl]carbamate](/img/structure/B13069107.png)
![2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one](/img/structure/B13069108.png)
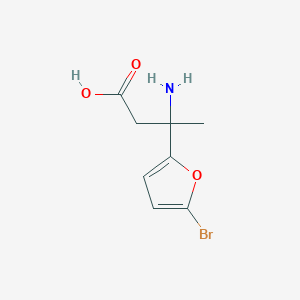
![[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanethiol](/img/structure/B13069128.png)
![1-[2-(1H-Imidazol-1-yl)ethyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13069133.png)
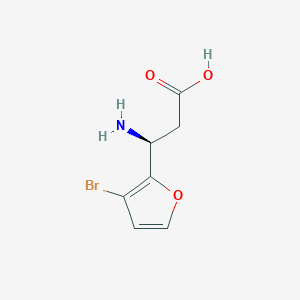
![2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13069146.png)
